molecular formula C21H20FN3O2 B2654604 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 922888-55-9

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2654604
CAS RN: 922888-55-9
M. Wt: 365.408
InChI Key: UDWUGKYUASIDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiotonic Potential

One study discovered a related compound, exhibiting potent positive inotropic effects in dogs, suggesting potential cardiotonic applications. This compound demonstrated significant oral activity and sustained increase in contractility, highlighting the therapeutic potential of this chemical class for heart failure treatment (Robertson et al., 1986).

Novel Pyridazinone Derivatives

Research into pyridazin-3-one derivatives revealed a novel class with excellent yield and potential for further chemical synthesis. The study provided a foundation for the development of new compounds with potential pharmacological applications (Ibrahim & Behbehani, 2014).

Potential Pesticides

Another study characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds similar in structure to the query, as potential pesticides. This research contributes to the understanding of the structural and functional properties of these compounds (Olszewska et al., 2011).

Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including structural analogs of the query compound, showed potential for photovoltaic efficiency modeling and ligand-protein interactions, indicating their utility in medicinal chemistry and biochemistry (Mary et al., 2020).

Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the chemical structure , demonstrated antipsychotic-like profiles without interacting with dopamine receptors. This suggests the compound's derivatives could offer new therapeutic options for psychiatric disorders (Wise et al., 1987).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-3-6-17(11-15(14)2)19-9-10-21(27)25(24-19)13-20(26)23-12-16-4-7-18(22)8-5-16/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWUGKYUASIDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.